molecular formula C19H20N2O4S B2546540 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034596-42-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2546540
CAS RN: 2034596-42-2
M. Wt: 372.44
InChI Key: FNTPRNJYFBXYBY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound that likely exhibits a complex molecular structure with potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry of related sulfonamide compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the use of N-hydroxy sulfonamides as sulfenylating agents, which can react with indoles and other aromatic compounds to yield thioethers . Additionally, the synthesis of sulfonamide Schiff bases from N-tosyl-ethylenediamine and salicylaldehyde has been reported, leading to the formation of novel complexes . These methods suggest that the synthesis of the target compound could involve similar sulfenylating or Schiff base-forming reactions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex, as evidenced by the crystal structures of sulfonamide complexes . These structures often feature hydrogen bonds, C–H···π, and π–π stacking interactions, which contribute to their supramolecular architectures. Such interactions could also be expected in the molecular structure of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For instance, the insertion of sulfur dioxide into organic molecules has been demonstrated, leading to the formation of sulfonohydrazides . This indicates that the target compound may also undergo reactions involving sulfur dioxide or other electrophilic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can vary widely. Arylsulfonamide derivatives have been studied for their selectivity towards the 5-HT7 receptor, indicating that the substitution pattern on the sulfonamide moiety can significantly influence biological activity . Furthermore, antimicrobial activity has been observed in sulfonamides containing specific aromatic scaffolds . These findings suggest that the target compound may also exhibit unique physical, chemical, and biological properties, which would need to be characterized through experimental studies.

Scientific Research Applications

Biodegradation of Sulfonamides

Sulfonamides, including compounds with structures similar to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, are notable for their persistence in the environment and potential to propagate antibiotic resistance. Research on Microbacterium sp. strain BR1 highlighted a novel microbial strategy involving ipso-hydroxylation followed by fragmentation for the degradation of sulfamethoxazole and similar sulfonamides, which could have implications for environmental bioremediation strategies (Ricken et al., 2013).

Antimicrobial Activity

Derivatives of sulfonamides, including those containing specific scaffolds like 5-chloro-2-hydroxybenzaldehyde, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of pathogens, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, Mycobacterium tuberculosis, and other mycobacteria, indicating their potential use in developing new antimicrobial agents (Krátký et al., 2012).

Drug Metabolism Studies

The application of biocatalysis to drug metabolism has been explored with compounds similar to the one , specifically in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach, using Actinoplanes missouriensis, demonstrates the utility of microbial systems in generating metabolites for drug development and research, providing a tool for studying drug metabolism (Zmijewski et al., 2006).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and screened for their cytotoxic activity against various human cell lines and antimicrobial properties. This research illustrates the potential of sulfonamide derivatives in the development of new therapeutic agents with both antimicrobial and antiproliferative effects, indicating a broad spectrum of potential applications in medical research (Abd El-Gilil, 2019).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-21-8-6-13-10-14(2-4-17(13)21)18(22)12-20-26(23,24)16-3-5-19-15(11-16)7-9-25-19/h2-6,8,10-11,18,20,22H,7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTPRNJYFBXYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

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